Camobucol
Overview
Description
Preparation Methods
The synthesis of AGIX-4207 involves several steps, starting with the preparation of the key intermediate, 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl thioether. This intermediate is then reacted with 2,6-bis(1,1-dimethylethyl)phenoxyacetic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial production methods for AGIX-4207 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
AGIX-4207 undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions are typically derivatives of AGIX-4207 with modified functional groups, which may exhibit different biological activities.
Scientific Research Applications
AGIX-4207 has a wide range of scientific research applications, including:
Chemistry: AGIX-4207 is used as a model compound to study the mechanisms of antioxidant and anti-inflammatory activities.
Biology: In biological research, AGIX-4207 is used to investigate the cellular and molecular mechanisms underlying oxidative stress and inflammation.
Medicine: AGIX-4207 has potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis.
Industry: In the pharmaceutical industry, AGIX-4207 is used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Mechanism of Action
AGIX-4207 exerts its effects through several mechanisms:
Antioxidant Activity: AGIX-4207 acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation.
Anti-inflammatory Activity: AGIX-4207 inhibits the expression of redox-sensitive inflammatory genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1, by modulating the cellular redox state.
Comparison with Similar Compounds
AGIX-4207 is structurally related to probucol, a historic lipid-lowering medication with antioxidant and anti-inflammatory properties . AGIX-4207 exhibits several unique features:
Increased Bioavailability: AGIX-4207 has improved bioavailability compared to probucol, allowing for more effective cellular uptake and activity.
Enhanced Efficacy: AGIX-4207 displays increased efficacy in reducing intracellular reactive oxygen species levels and inhibiting pro-inflammatory cytokine secretion.
Selective Inhibition: AGIX-4207 selectively inhibits specific redox-sensitive inflammatory genes, providing a more targeted approach to reducing inflammation.
Similar compounds to AGIX-4207 include:
Probucol: A lipid-lowering medication with antioxidant and anti-inflammatory properties.
Probucol Analogues: Compounds structurally related to probucol that exhibit similar biological activities.
AGIX-4207 stands out due to its unique combination of antioxidant and anti-inflammatory activities, enhanced bioavailability, and selective inhibition of inflammatory gene expression, making it a promising candidate for further research and development in treating chronic inflammatory diseases .
Properties
IUPAC Name |
2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBGXESDYFKUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176004 | |
Record name | Camobucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216167-92-9 | |
Record name | Camobucol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camobucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAMOBUCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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